Lipophilicity and Predicted Permeability: 6-Bromo-5-chloro vs. 5,6-Dichloro and 5,6-Dibromo Analogs
The compound exhibits a calculated logP of 2.96 (XLogP3-AA = 2.8), which is higher than that of the 5,6-dichloro analog (logP ≈ 2.2) and lower than the 5,6-dibromo analog (logP ≈ 3.5) [1]. This intermediate lipophilicity offers a balanced profile for cell permeability and aqueous solubility, potentially reducing off-target binding compared to more lipophilic analogs [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.96 (calculated) / 2.8 (XLogP3-AA) |
| Comparator Or Baseline | 5,6-Dichloro-1H-benzimidazole: ~2.2 (estimated); 5,6-Dibromo-1H-benzimidazole: ~3.5 (estimated) |
| Quantified Difference | Target compound is ~0.7 logP units more lipophilic than dichloro analog and ~0.5 units less lipophilic than dibromo analog |
| Conditions | Computed using ACD/Labs and PubChem XLogP3 algorithm |
Why This Matters
A logP of 2.96 falls within the optimal range (1-3) for oral bioavailability and CNS penetration in drug discovery, making this scaffold a more attractive starting point than its more polar or excessively lipophilic counterparts.
- [1] PubChem. (2025). 6-Bromo-5-chloro-1H-benzo[d]imidazole (CID 20369169). National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
